molecular formula C20H12O B196075 3-Hydroxybenzo(a)pyrene CAS No. 13345-21-6

3-Hydroxybenzo(a)pyrene

Cat. No. B196075
CAS RN: 13345-21-6
M. Wt: 268.3 g/mol
InChI Key: SPUUWWRWIAEPDB-UHFFFAOYSA-N
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Description

3-Hydroxybenzo(a)pyrene is an ortho- and peri-fused polycyclic arene . It is a metabolite of Benzopyrene (BaP), a carcinogenic component of tobacco smoke implicated in lung cancer .


Synthesis Analysis

The synthesis of 3-Hydroxybenzo(a)pyrene involves the metabolism of Benzopyrene (BaP) by microsomes from rat liver in vitro. This metabolism requires the presence of NADPH and is inhibited by carbon monoxide, suggesting that the reaction is mediated by a microsomal mixed-function oxygenase .


Molecular Structure Analysis

The molecular formula of 3-Hydroxybenzo(a)pyrene is C20H12O . The InChI is 1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13 (15)11-14-6-9-17 (18)19 (12)20 (14)16/h1-11,21H .


Chemical Reactions Analysis

3-Hydroxybenzo(a)pyrene is an intermediate metabolite in the metabolism of Benzopyrene (BaP). It is determined in the plasma, blood, brain, and lung tissues of B[a]P-induced mice using high-performance liquid chromatography coupled with fluorescence detection (HPLC-FD) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxybenzo(a)pyrene is 268.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 527.2±19.0 °C at 760 mmHg, and a flash point of 252.9±13.4 °C .

Scientific Research Applications

Biomonitoring of Environmental and Occupational Exposure

3-Hydroxybenzo(a)pyrene serves as a biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs), particularly benzo[a]pyrene (BaP), which is a known human carcinogen . It is used in studies to measure the internal exposure levels of individuals working in industries like cookeries, steel factories, and road construction, where PAHs are prevalent .

Evaluation of Carcinogenic PAHs Exposure

The quantification of 3-Hydroxybenzo(a)pyrene in urine is a method to evaluate exposure to carcinogenic PAHs . This is particularly relevant for workers and the general population exposed to PAHs through environmental factors such as polluted air and water, consumption of smoked and grilled food, and smoking.

Clinical Studies for Potentially Reduced-Risk Products

In clinical studies, 3-Hydroxybenzo(a)pyrene levels are measured to compare the exposure from cigarette smoking with that from potentially reduced-risk products . This helps in understanding the effectiveness of reduced-risk products in lowering the exposure to harmful carcinogens.

Development of Sensitive Analytical Methods

Researchers have developed sensitive analytical methods, such as LC–MS/MS (liquid chromatography coupled with tandem mass spectrometry), for the quantification of 3-Hydroxybenzo(a)pyrene in biological samples . These methods are crucial for accurate and precise measurement of this biomarker.

Study of Metabolic Pathways in Carcinogenesis

3-Hydroxybenzo(a)pyrene is studied as an intermediate metabolite in the metabolic pathways leading to carcinogenesis. It is used to understand how environmental carcinogens like BaP are metabolized in the body and form DNA adducts, which can lead to cancer .

Risk Assessment in Non-Smokers and Smokers

The presence of 3-Hydroxybenzo(a)pyrene in urine is used to distinguish between smokers and non-smokers, as well as between smokers and users of potentially reduced-risk products . This differentiation is vital for risk assessment and public health policies aimed at reducing smoking-related diseases.

Safety and Hazards

3-Hydroxybenzo(a)pyrene is a questionable carcinogen with experimental tumorigenic and neoplastigenic data by skin contact. Human mutation data has been reported .

Future Directions

Future research could focus on the high-efficiency degradation of Benzo(a)pyrene and its application in the complete bioremediation of Benzo(a)pyrene .

properties

IUPAC Name

benzo[a]pyren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUUWWRWIAEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038319
Record name 3-Hydroxybenz[a]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzo(a)pyrene

CAS RN

13345-21-6
Record name 3-Hydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxybenz[a]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYBENZO(A)PYRENE, 3-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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